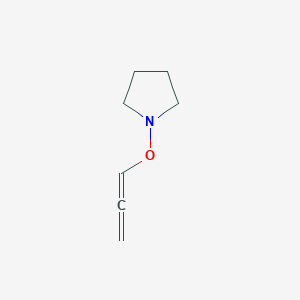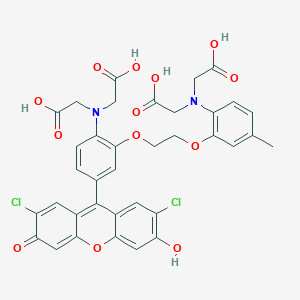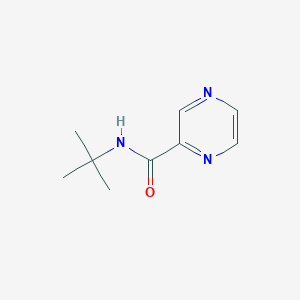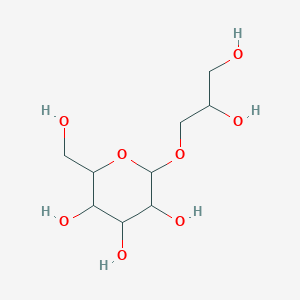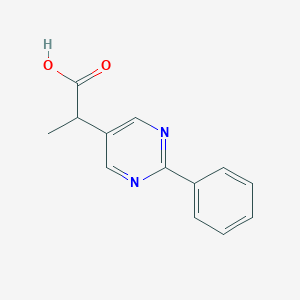![molecular formula C13H16N2 B043819 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117661-99-1](/img/structure/B43819.png)
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound with a unique structure that has attracted the attention of researchers in the pharmaceutical industry. This compound has shown potential for use in the development of new drugs due to its diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it is believed to act by inhibiting enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to cell death. The compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole have been studied extensively. The compound has been shown to have a low toxicity profile and is well tolerated in animal models. It has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments is its diverse range of biological activities. This makes it a promising candidate for use in the development of new drugs. However, one of the limitations is the lack of information on its mechanism of action, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for the study of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One of the directions is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to explore its potential use in the treatment of viral infections, as it has shown promising results as an antiviral agent. Additionally, the compound could be further modified to improve its pharmacokinetic properties and reduce toxicity. Finally, the compound could be tested in clinical trials to evaluate its efficacy and safety in humans.
Conclusion:
In conclusion, 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a promising compound with a diverse range of biological activities. Its potential use in the development of new drugs makes it an attractive candidate for further research. The synthesis method has been optimized, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in drug development.
Synthesemethoden
The synthesis of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves the reaction of o-phenylenediamine with 2-methyl-2-butene-1,4-dial in the presence of a strong acid catalyst. This reaction results in the formation of the desired compound with a yield of around 65%. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound has been tested against a variety of microorganisms and has shown promising results as a potential antibiotic.
Eigenschaften
CAS-Nummer |
117661-99-1 |
|---|---|
Produktname |
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
9-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-5-4-8-13-14-11-6-2-3-7-12(11)15(13)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
AITHVRSGQITLHU-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=NC3=CC=CC=C3N2C1 |
Kanonische SMILES |
CC1CCCC2=NC3=CC=CC=C3N2C1 |
Synonyme |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-9-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



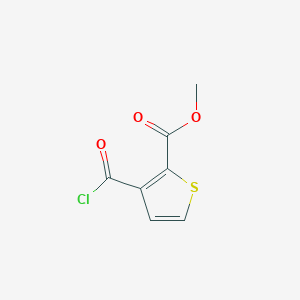
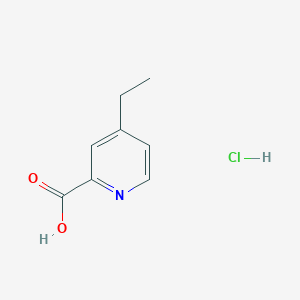
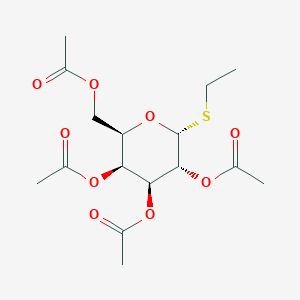
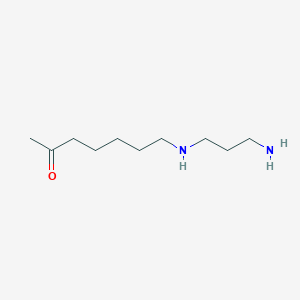
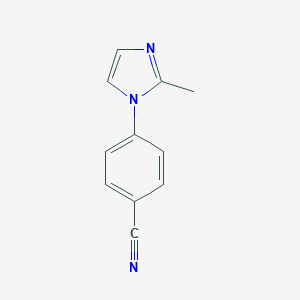
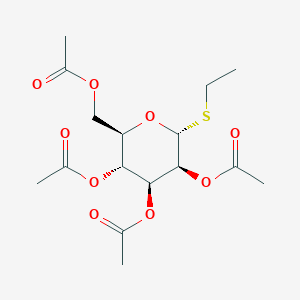
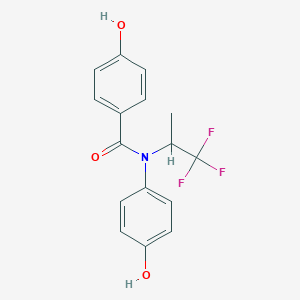
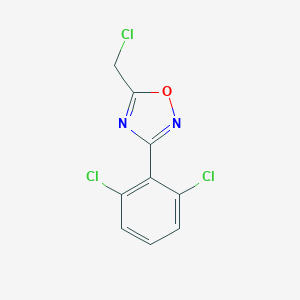
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
